5-[(4E,7E)-Trideca-4,7-dienyl]resorcinol
Description
Properties
Molecular Formula |
C19H28O2 |
|---|---|
Molecular Weight |
288.4 g/mol |
IUPAC Name |
5-[(4E,7E)-trideca-4,7-dienyl]benzene-1,3-diol |
InChI |
InChI=1S/C19H28O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-17-14-18(20)16-19(21)15-17/h6-7,9-10,14-16,20-21H,2-5,8,11-13H2,1H3/b7-6+,10-9+ |
InChI Key |
DWGFCVWXMWMPHS-AVQMFFATSA-N |
Isomeric SMILES |
CCCCC/C=C/C/C=C/CCCC1=CC(=CC(=C1)O)O |
Canonical SMILES |
CCCCCC=CCC=CCCCC1=CC(=CC(=C1)O)O |
Synonyms |
1,3-dihydroxy-5-(tridec-4',7'-dienyl)benzene DTDB cpd |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Resorcinol Derivatives
Resorcinol derivatives vary widely in bioactivity depending on alkyl/alkenyl chain length, substituent positions, and stereochemistry. Below is a comparative analysis of structurally related compounds:
Key Structural-Activity Relationships (SARs)
Chain Length and Lipophilicity: Shorter chains (e.g., C13 in 5-[(4E,7E)-Trideca-4,7-dienyl]resorcinol) enhance antibacterial activity by optimizing interactions with Gram-positive cell walls . Longer chains (e.g., C17–C19) reduce membrane penetration efficiency but may improve cytotoxicity or antioxidant effects . The ketone group in 5-(2-oxoheptadecyl)-resorcinol abolishes antimicrobial activity but enhances cytotoxicity, likely due to altered redox properties .
Double Bond Configuration: The E,E configuration in this compound provides optimal geometry for intercalating into bacterial membranes, whereas the Z,Z isomer exhibits weaker interactions .
Phenolic Hydroxyl Groups: Essential for biofilm suppression and membrane disruption. Derivatives lacking hydroxyl groups (e.g., methylated analogs) show diminished activity .
Synergy with Antibiotics: Unique to this compound and its Z,Z variant, which enhance β-lactam efficacy against MRSA by compromising cell wall integrity . This property is absent in cytotoxic or antioxidant resorcinols .
Research Findings and Implications
- Antimicrobial Specificity : The compound’s selectivity for Gram-positive bacteria over Gram-negative species (e.g., E. coli) is attributed to differences in cell wall complexity, as evidenced by its inability to penetrate the outer membrane of Gram-negative bacteria .
- Therapeutic Potential: Synergy with conventional antibiotics positions this compound as a promising adjuvant for MRSA treatment .
- Contrast with Cytotoxic Resorcinols: The absence of antimicrobial activity in cytotoxic derivatives (e.g., 5-(2-oxoheptadecyl)-resorcinol) underscores the importance of substituent chemistry in directing bioactivity .
Q & A
Basic: What analytical techniques are recommended for characterizing the purity and structure of 5-[(4E,7E)-Trideca-4,7-dienyl]resorcinol?
Methodological Answer:
- High-Performance Liquid Chromatography (HPLC): Use reverse-phase HPLC with UV detection (e.g., 280 nm) to assess purity. Calibrate with a certified reference standard and validate using retention time and peak area analysis.
- Nuclear Magnetic Resonance (NMR): Employ - and -NMR to confirm structural integrity. Focus on olefinic proton signals (4E,7E configuration) and resorcinol aromatic protons for stereochemical validation.
- Mass Spectrometry (MS): Apply ESI-MS or GC-MS to determine molecular weight and fragmentation patterns. Compare with theoretical m/z values for the molecular ion [M+H].
- Reference: Structural characterization protocols for resorcinol derivatives, such as 4,5-Dimethylresorcinol, can be adapted .
Basic: What safety precautions are critical when handling this compound in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles. For aerosol-prone steps (e.g., weighing), wear a NIOSH-approved N95 respirator.
- Ventilation: Conduct experiments in a fume hood to minimize inhalation exposure (GHS07: H335 – respiratory irritation) .
- Spill Management: Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste. Avoid skin contact (H315 – skin irritation) .
Advanced: How can researchers design experiments to investigate the structure-activity relationships (SAR) of this compound derivatives?
Methodological Answer:
- Factorial Design: Use a 2 factorial design to vary substituents (e.g., alkyl chain length, double bond position) and measure biological activity (e.g., enzyme inhibition) .
- Theoretical Framework: Link SAR studies to lipid membrane interaction models or antioxidant mechanisms, leveraging existing resorcinol pharmacology frameworks .
- Data Analysis: Apply multivariate regression to identify key structural contributors to activity. Validate with molecular docking simulations .
Advanced: How can contradictory data on the biological activity of this compound be resolved methodologically?
Methodological Answer:
- Meta-Analysis: Aggregate data from multiple studies (e.g., IC values) and assess heterogeneity using Cochran’s Q test. Adjust for variables like cell line specificity or solvent effects .
- Replication Studies: Standardize assay conditions (e.g., pH, temperature) and include positive controls (e.g., 4-Hexylresorcinol) to isolate compound-specific effects .
- Sensitivity Analysis: Use Monte Carlo simulations to quantify uncertainty in dose-response relationships .
Advanced: What computational strategies enhance the prediction of physicochemical properties for this compound?
Methodological Answer:
- Quantum Mechanical Calculations: Perform DFT (Density Functional Theory) to predict logP, pKa, and solubility. Compare with experimental data from similar resorcinols .
- AI-Driven Simulations: Integrate COMSOL Multiphysics with machine learning models to optimize reaction conditions (e.g., solvent selection, temperature) .
- Molecular Dynamics (MD): Simulate lipid bilayer interactions to predict membrane permeability, leveraging force fields like CHARMM36 .
Basic: What solvent systems are optimal for synthesizing this compound?
Methodological Answer:
- Polar Aprotic Solvents: Use DMF or DMSO for reactions requiring high solubility of resorcinol intermediates.
- Hydrogen-Bonding Solvents: Ethanol/water mixtures (70:30 v/v) enhance yield in acid-catalyzed alkylation steps, as demonstrated for 4-Hexylresorcinol .
- Purification: Employ column chromatography with ethyl acetate/hexane gradients to isolate the dienyl-resorcinol adduct .
Advanced: How should a theoretical framework be formulated to study environmental degradation pathways of this compound?
Methodological Answer:
- Conceptual Model: Link to the OECD Guidelines for Testing Chemicals (e.g., hydrolysis, photolysis studies) and QSAR models for persistence prediction .
- Experimental Design: Use LC-MS/MS to track degradation products under UV light (λ = 254 nm) and soil microbiota exposure. Compare with 4,5-Dimethylresorcinol degradation kinetics .
- Data Interpretation: Apply first-order kinetics to derive half-lives and identify rate-limiting steps (e.g., double bond isomerization) .
Advanced: What strategies optimize yield in large-scale synthesis of this compound without compromising purity?
Methodological Answer:
- Process Control: Implement PAT (Process Analytical Technology) tools like in-line FTIR to monitor reaction progress and adjust feed rates dynamically .
- Scale-Up Considerations: Use flow chemistry to enhance heat/mass transfer, minimizing side reactions (e.g., oligomerization) observed in batch reactors .
- Quality Assurance: Validate purity at each stage via UPLC-MS and enforce strict impurity thresholds (<0.5% by area) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
